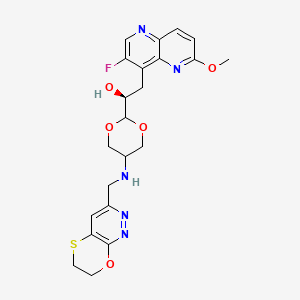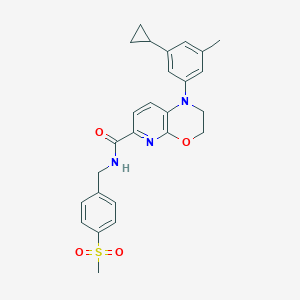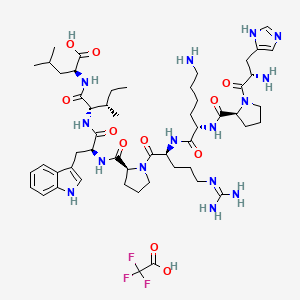
NBTIs-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NBTIs-IN-4 is a novel bacterial topoisomerase inhibitor that exhibits significant antibacterial activity against a wide range of Gram-positive pathogens. This compound targets DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . The unique binding mode and distinct pharmacology of this compound enable it to evade existing resistance mechanisms, making it a promising candidate in the fight against antimicrobial resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NBTIs-IN-4 involves multiple steps, including the formation of tricyclic analogs with amide linkages. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography . Quality control measures are essential to ensure the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NBTIs-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and acids or bases to control the pH of the reaction environment .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
NBTIs-IN-4 has a wide range of scientific research applications, including:
Wirkmechanismus
NBTIs-IN-4 exerts its effects by inhibiting the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription . The compound binds to the enzyme-DNA complex, stabilizing the cleaved DNA intermediate and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately resulting in bacterial cell death . The dual-target inhibition of DNA gyrase and topoisomerase IV reduces the likelihood of resistance development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NBTIs-IN-1: Another member of the NBTIs family with similar antibacterial activity but different pharmacokinetic properties.
NBTIs-IN-2: Exhibits potent inhibition of DNA gyrase but has a higher resistance rate compared to NBTIs-IN-4.
NBTIs-IN-3: Targets both DNA gyrase and topoisomerase IV but has a different binding mode and lower efficacy.
Uniqueness of this compound
This compound stands out due to its unique binding mode, which allows it to evade existing resistance mechanisms and exhibit potent dual-target inhibition of DNA gyrase and topoisomerase IV . Additionally, this compound has shown improved cardiovascular safety and metabolic profiles compared to other NBTIs, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C22H24FN5O5S |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
(1S)-1-[5-(6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-ylmethylamino)-1,3-dioxan-2-yl]-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethanol |
InChI |
InChI=1S/C22H24FN5O5S/c1-30-19-3-2-16-20(26-19)14(15(23)9-25-16)7-17(29)22-32-10-13(11-33-22)24-8-12-6-18-21(28-27-12)31-4-5-34-18/h2-3,6,9,13,17,22,24,29H,4-5,7-8,10-11H2,1H3/t13?,17-,22?/m0/s1 |
InChI-Schlüssel |
QUTCIOKBWBLIHI-YBEBCVOYSA-N |
Isomerische SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)C[C@@H](C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |
Kanonische SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)CC(C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
